molecular formula C9H12N2 B1352949 N-(pyridin-2-ylmethyl)prop-2-en-1-amine CAS No. 62402-16-8

N-(pyridin-2-ylmethyl)prop-2-en-1-amine

Cat. No. B1352949
CAS RN: 62402-16-8
M. Wt: 148.2 g/mol
InChI Key: QWYUXVMDZOWGNV-UHFFFAOYSA-N
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Description

“N-(pyridin-2-ylmethyl)prop-2-en-1-amine” is a chemical compound that has been used in the synthesis of a series of manganese (II) complexes for grafting onto appropriate solid supports . These ligands mimic the 2-His-1-carboxylate facial chelation present in the active site of the manganese-dependent dioxygenase (MndD) .


Synthesis Analysis

The compound has been synthesized using clickable ligands like N,N′-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L1) and N-((1-methyl-1H-imidazol-2-yl)methyl)-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine (L2) . The synthesis involves the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular formula of “N-(pyridin-2-ylmethyl)prop-2-en-1-amine” is C9H12N2 . The exact mass is 148.10000 .


Chemical Reactions Analysis

The compound has been used in the synthesis of manganese (II) complexes . The synthesis involves the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

The compound has a density of 0.972g/cm3 and a boiling point of 226.4ºC at 760 mmHg . The flash point is 90.7ºC . The LogP value is 1.74810 and the index of refraction is 1.521 .

Scientific Research Applications

Coordination Polymers and Supramolecular Architectures

N-(pyridin-2-ylmethyl)prop-2-en-1-amine has been extensively studied in the formation of coordination polymers and supramolecular architectures. For example, the self-assembly with AgX salts and similar ligands results in the creation of helical silver(I) coordination polymers, exhibiting diverse cis-trans and trans-trans conformation which are essential in constructing helical structures (Zhang et al., 2013). Additionally, similar strategies have been applied to mercury supramolecular architectures, showing structural diversity due to different mercury-halide clusters and ligand conformations (Ye et al., 2016).

Catalysis

This compound has also found applications in catalysis. For instance, it's been identified as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature, showing high functional group tolerance (Wang et al., 2015).

Luminescent Properties

Several studies have demonstrated the potential of N-(pyridin-2-ylmethyl)prop-2-en-1-amine in enhancing luminescent properties. For example, silver(I) coordination complexes with this ligand have shown significant solid-state luminescent properties (Zhang et al., 2013).

Bioinspired Applications

The compound has been used to synthesize manganese(II) complexes for grafting onto solid supports, mimicking the 2-His-1-carboxylate facial chelation present in dioxygenase enzymes. These complexes have been characterized for weak magnetic exchange interactions (Chaignon et al., 2014).

Chemosensors

It has been synthesized as a colorimetric and fluorescent chemosensor for metal ions, especially for the detection of Cu2+ ions, demonstrating high water solubility and cell permeability, which is crucial for applications in aqueous solutions and mammalian cells (Zheng et al., 2016).

Magnetic Properties

Studies on the magnetic properties of complexes involving this compound, such as linear-chain manganese(II) complexes, have contributed to the understanding of antiferromagnetic coupling in such systems (Wu et al., 2003).

Synthesis of Novel Complexes

The versatility of N-(pyridin-2-ylmethyl)prop-2-en-1-amine in forming various complexes is highlighted in its use in synthesizing novel ruthenium and iridium compounds, which have applications in catalysis and transfer hydrogenation reactions [(Thangavel et al., 2017)](https://consensus.app/papers/syntheses-investigations-half-iriii-rhiii-amine-thangavel/374ee68db5685bbdb3d606f15e19650a/?utm_source=chatgpt).

Future Directions

The compound has potential applications in the synthesis of manganese (II) complexes for grafting onto appropriate solid supports . These complexes could have potential applications in various fields, although specific future directions are not mentioned in the sources retrieved.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-8-9-5-3-4-7-11-9/h2-5,7,10H,1,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYUXVMDZOWGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406032
Record name N-(pyridin-2-ylmethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)prop-2-en-1-amine

CAS RN

62402-16-8
Record name N-(pyridin-2-ylmethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Pyridinylmethyl)-2-propen-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Ma, M He, B Chen, W Deng, Q Zheng, B Hu - Talanta, 2016 - Elsevier
In this work, γ-mercaptopropyltrimethoxysilane (γ-MPTS) modified Fe 3 O 4 @SiO 2 magnetic nanoparticles (MNPs) was successfully prepared, and characterized by Fourier transform …
Number of citations: 139 www.sciencedirect.com
A Cerveri - 2022 - amsdottorato.unibo.it
The aim of this Doctoral Thesis is the development of new catalytic transformation for efficient and sustainable processes, with the main purpose of easily access the incredible diversity …
Number of citations: 3 amsdottorato.unibo.it

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